1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is also known as N-Boc-4-哌啶酮-3-甲酸甲酯 in Chinese .
Molecular Structure Analysis
The molecular formula of this compound is C12H21NO4 . The InChI code is 1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.3 g/mol . It is a powder at room temperature . The density is approximately 1.1±0.1 g/cm3 . The boiling point is around 307.4±35.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors .Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis as an Intermediate: 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is an important intermediate in synthesizing various compounds. For instance, it's used in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient approach to synthesize this compound involves steps like SN2 substitution, borohydride reduction, oxidation, and debenzylation (Chen Xin-zhi, 2011).
NMR Tagging and Ligand Binding Studies
- Use in NMR Tagging: The tert-butyl group of compounds like O-tert-Butyltyrosine, which is similar in structure to this compound, serves as an excellent NMR tag. This allows for easy detection in one-dimensional (1)H NMR spectra without isotope labeling, useful in protein research and quantitative measurement of ligand binding affinities (Wan-Na Chen et al., 2015).
Asymmetric Synthesis and Pharmaceutical Applications
- Asymmetric Synthesis for Pharmaceutical Use: The compound is used in the asymmetric synthesis of nociceptin antagonists, a class of compounds with potential therapeutic applications. This synthesis involves diastereoselective reduction and isomerization processes, demonstrating its utility in creating enantiomerically pure compounds for pharmaceutical use (H. Jona et al., 2009).
Molecular Structure and Spectroscopic Studies
- Spectroscopic Analysis: Studies on compounds related to this compound involve analyzing their structure, reactivity, and spectroscopic characteristics. For example, the synthesis and spatial structure of geometrical isomers of 4-substituted 1-tert-butyl-3-methyl-piperidin-4-ols and 4-acyloxy-1-tert-butyl-3-methylpiperidines have been studied using IR and PMR spectroscopy (B. Unkovskii et al., 1973).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-7-13(4,9-14)10(15)17-5/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXGMLPZKNFRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677301 | |
Record name | 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888952-55-4 | |
Record name | 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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